molecular formula C10H11ClN2O2 B8028605 1-(3-Chloro-5-nitrophenyl)pyrrolidine CAS No. 1881288-59-0

1-(3-Chloro-5-nitrophenyl)pyrrolidine

Cat. No.: B8028605
CAS No.: 1881288-59-0
M. Wt: 226.66 g/mol
InChI Key: KTJTXJOUUHSGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-5-nitrophenyl)pyrrolidine is an organic compound featuring a pyrrolidine ring attached to a 3-chloro-5-nitrophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both chloro and nitro substituents on the phenyl ring imparts unique chemical properties, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-nitrophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-5-nitrobenzyl chloride with pyrrolidine. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often facilitated by a base.

    Oxidation: Although less common, the pyrrolidine ring can undergo oxidation to form corresponding lactams under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Reduction: 1-(3-Chloro-5-aminophenyl)pyrrolidine.

    Substitution: 1-(3-Amino-5-nitrophenyl)pyrrolidine or 1-(3-Mercapto-5-nitrophenyl)pyrrolidine.

    Oxidation: Pyrrolidin-2-one derivatives.

Scientific Research Applications

1-(3-Chloro-5-nitrophenyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of advanced materials with specific electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism by which 1-(3-Chloro-5-nitrophenyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The chloro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-nitrophenyl)pyrrolidine
  • 1-(3-Bromo-5-nitrophenyl)pyrrolidine
  • 1-(3-Chloro-5-methylphenyl)pyrrolidine

Uniqueness: 1-(3-Chloro-5-nitrophenyl)pyrrolidine is unique due to the specific positioning of the chloro and nitro groups, which significantly affects its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.

Properties

IUPAC Name

1-(3-chloro-5-nitrophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-8-5-9(12-3-1-2-4-12)7-10(6-8)13(14)15/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJTXJOUUHSGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277308
Record name Pyrrolidine, 1-(3-chloro-5-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881288-59-0
Record name Pyrrolidine, 1-(3-chloro-5-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881288-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-(3-chloro-5-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.